

An In-depth Technical Guide on the Physicochemical Properties of Aspirin (Acetylsalicylic Acid)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Aspirin (acetylsalicylic acid). The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and the biological pathways central to its mechanism of action.

Core Physicochemical Data

Aspirin, or 2-(acetyloxy)benzoic acid, is a synthetic derivative of salicylic acid.[1] It is a white, crystalline, and weakly acidic substance.[1] Key quantitative physicochemical properties are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical Properties of Aspirin



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ O ₄	[2][3]
Molar Mass	180.159 g/mol	[1][4]
Appearance	White, crystalline powder	[1][5]
Melting Point	135-136 °C (275-277 °F)	[1][4]
Boiling Point	140 °C (284 °F) (decomposes)	[1][2][6]
Density	1.40 g/cm ³	[1][4]

Table 2: Solubility and Partitioning Characteristics of Aspirin

Property	Value	Conditions	Reference(s)
Solubility in Water	3 g/L	20 °C	[1]
Solubility in Ethanol	200 g/L (freely soluble)	-	[7]
Solubility in Diethyl Ether	100 g/L (freely soluble)	-	[7]
Acid Dissociation Constant (pKa)	3.5	25 °C	[1][8]
LogP (Octanol/Water)	1.19	-	[2][3]

Key Experimental Protocols

Detailed methodologies for determining critical physicochemical parameters are essential for reproducibility and quality control in a research and development setting.

The melting point is a crucial indicator of a substance's purity. A pure crystalline solid typically exhibits a sharp melting point, whereas impurities will broaden and lower the melting range.[9] [10]

Objective: To determine the melting point range of an aspirin sample to assess its purity.



Apparatus:

- Melting point apparatus (oil bath or commercial electrical device)[9]
- Capillary tubes (sealed at one end)[9]
- Thermometer (0-360 °C range)[9]
- Watch glass
- Sample of dry, purified aspirin

Methodology:

- Sample Preparation: Place a small amount of the dry aspirin sample onto a watch glass.
 Carefully tap the open end of a capillary tube into the sample to fill it to a depth of approximately 0.5 cm.[9][10]
- Apparatus Setup:
 - Oil Bath Method: Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the thermometer in a beaker of oil (e.g., glycerol).[9][10]
 - Commercial Apparatus: Place the capillary tube into the designated sample holder in the apparatus.
- Heating and Observation:
 - Begin heating the apparatus. For an unknown sample, a rapid heating rate (~5 °C/minute)
 can be used to find an approximate melting point.[5]
 - Allow the apparatus to cool until the sample solidifies.
 - Begin heating again at a much slower rate (1-2 °C/minute) as the temperature approaches the approximate melting point.[5]



 Data Recording: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10] The literature value for pure aspirin is approximately 135-136 °C.[1][5][6]

Reversed-phase HPLC (RP-HPLC) is a standard, robust technique for determining the purity and quantifying the amount of aspirin in a sample, separating it from its impurities and degradation products like salicylic acid.[11][12]

Objective: To quantify the aspirin content in a bulk or tablet sample.

Instrumentation and Conditions:

- HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[12]
- Column: C18, 250 mm x 4.6 mm, 5 μm particle size.[12][13]
- Mobile Phase: A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., a 55:45 v/v ratio), with the pH of the aqueous component adjusted to 3.0.[12][13]
- Flow Rate: 1.0 mL/min.[12]
- Detection Wavelength: 237 nm.[12][13]
- Injection Volume: 10 μL.[12]
- Column Temperature: Ambient (e.g., 25 °C).[12]

Methodology:

- Standard Solution Preparation:
 - Accurately weigh a known amount of aspirin reference standard (e.g., 37.5 mg) and transfer it to a 50 mL volumetric flask.[12]
 - Dissolve and dilute to the mark with the mobile phase to create a stock solution.



- Perform serial dilutions as necessary to create working standard solutions that bracket the expected sample concentration.
- Sample Preparation (from Tablets):
 - Weigh and finely powder at least 20 tablets to ensure homogeneity.
 - Accurately weigh a portion of the powder equivalent to a known amount of aspirin (e.g., 75 mg) and transfer it to a 100 mL volumetric flask.[12]
 - Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.[12]
 - Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.[12]
 - Centrifuge a portion of the solution and filter the supernatant through a 0.45 μm syringe filter before injection.[12]
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - The concentration of aspirin in the sample is determined by comparing the peak area of the sample to the peak areas obtained from the standard solutions, constructing a calibration curve.[11]

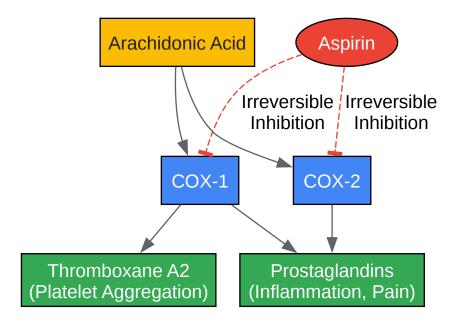
Mechanism of Action and Pathway Visualization

Aspirin's primary therapeutic effects stem from its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][14][15][16] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzyme.[1][14] This action blocks the enzyme from converting arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation. [14][16]

The following diagrams, generated using DOT language, illustrate a typical experimental workflow and the core biological pathway affected by aspirin.



Caption: Workflow for HPLC analysis of aspirin tablets.



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Caption: Aspirin's inhibition of the COX pathway.

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